molecular formula C15H22N2O2 B4449071 3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide

3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide

Cat. No.: B4449071
M. Wt: 262.35 g/mol
InChI Key: KQNOYYVYEUZZOP-UHFFFAOYSA-N
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Description

3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide is an organic compound with the molecular formula C15H22N2O2 It is known for its unique chemical structure, which includes a benzamide core substituted with an isopropyl group and a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropanoic acid and isopropylamine.

    Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond between the 2,2-dimethylpropanoic acid and isopropylamine. This is usually achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylpyridine-2-carboxamide: This compound shares a similar structural motif but includes a thiazole and pyridine ring, which may confer different biological activities.

    3-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide: This compound has a methyl group instead of an isopropyl group, which can affect its chemical reactivity and biological properties.

Uniqueness

3-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide is unique due to its specific substitution pattern, which influences its chemical behavior and potential applications. Its combination of a benzamide core with an isopropyl group and a 2,2-dimethylpropanoyl group makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-13(18)11-7-6-8-12(9-11)17-14(19)15(3,4)5/h6-10H,1-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNOYYVYEUZZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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